2-(4-Chlorophenyl)-2-methylpropanoyl chloride
Overview
Description
2-(4-Chlorophenyl)-2-methylpropanoyl chloride is an organic compound with the molecular formula C10H10ClO. It is a derivative of propanoyl chloride, where the hydrogen atoms on the alpha carbon are substituted with a 4-chlorophenyl group and a methyl group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-methylpropanoyl chloride typically involves the chlorination of 2-(4-Chlorophenyl)-2-methylpropanoyl acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) as chlorinating agents. The reaction is usually performed under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2-methylpropanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-(4-Chlorophenyl)-2-methylpropanoyl acid and hydrochloric acid.
Reduction: It can be reduced to 2-(4-Chlorophenyl)-2-methylpropanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under basic or neutral conditions.
Hydrolysis: Water or aqueous base (e.g., NaOH) is used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF).
Major Products
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
2-(4-Chlorophenyl)-2-methylpropanoyl acid: Formed from hydrolysis.
2-(4-Chlorophenyl)-2-methylpropanol: Formed from reduction.
Scientific Research Applications
2-(4-Chlorophenyl)-2-methylpropanoyl chloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the preparation of biologically active compounds for research purposes.
Medicine: As a precursor in the synthesis of pharmaceuticals, particularly those with anti-inflammatory and analgesic properties.
Industry: In the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-methylpropanoyl chloride involves its reactivity as an acyl chloride. It acts as an electrophile, reacting with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-2-methylpropanoyl chloride
- 2-(4-Fluorophenyl)-2-methylpropanoyl chloride
- 2-(4-Methylphenyl)-2-methylpropanoyl chloride
Uniqueness
2-(4-Chlorophenyl)-2-methylpropanoyl chloride is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical properties such as increased reactivity and the ability to form stable derivatives. This makes it particularly useful in the synthesis of pharmaceuticals and agrochemicals where such properties are desirable.
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-methylpropanoyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O/c1-10(2,9(12)13)7-3-5-8(11)6-4-7/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBFWVKQRKSULE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)Cl)C(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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